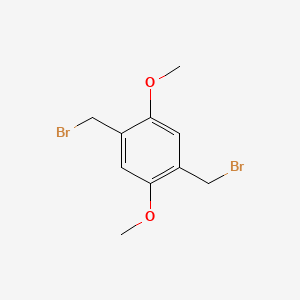

1,4-Bis(bromomethyl)-2,5-dimethoxybenzene

Description

Properties

IUPAC Name |

1,4-bis(bromomethyl)-2,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONSJCAXAJEYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CBr)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399527 | |

| Record name | 1,4-bis(bromomethyl)-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50874-27-6 | |

| Record name | 1,4-bis(bromomethyl)-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α'-Dibromo-2,5-dimethoxy-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1,4-Bis(bromomethyl)-2,5-dimethoxybenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound's structure, featuring bromomethyl and methoxy substituents, suggests possible interactions with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C₁₀H₁₂Br₂O₂

- Molecular Weight : 324.01 g/mol

- CAS Number : 50874-27-6

Biological Activity Overview

Research indicates that 1,4-Bis(bromomethyl)-2,5-dimethoxybenzene exhibits several biological activities, including antimicrobial and anticancer properties. The compound's mechanism of action may involve the inhibition of specific enzymes or interference with cellular signaling pathways.

Antimicrobial Activity

Studies have shown that halogenated compounds often possess antimicrobial properties due to their ability to disrupt microbial cell membranes. In vitro assays have demonstrated that 1,4-Bis(bromomethyl)-2,5-dimethoxybenzene exhibits significant antibacterial activity against various strains of bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of 1,4-Bis(bromomethyl)-2,5-dimethoxybenzene has been explored in several studies. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Apoptosis Induction

In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptotic cells as measured by flow cytometry.

| Concentration (µM) | % Apoptosis |

|---|---|

| 10 | 15% |

| 25 | 30% |

| 50 | 55% |

The biological activity of 1,4-Bis(bromomethyl)-2,5-dimethoxybenzene is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to cell death.

- Interaction with DNA : Potential intercalation into DNA could disrupt replication and transcription processes.

Research Findings

Recent studies have focused on the structural modifications of this compound to enhance its biological efficacy. For instance:

- Synthesis Variants : Different derivatives have been synthesized to evaluate their potency and selectivity against cancer cell lines.

- Polymorphism Studies : Investigations into polymorphic forms have revealed differences in solubility and stability, affecting bioavailability and therapeutic potential .

Scientific Research Applications

Applications in Organic Synthesis

- Intermediate for Complex Molecules :

- Synthesis of Ytterbium Complexes :

- Electrophilic Aromatic Substitution :

Applications in Materials Science

-

Polymer Chemistry :

- 1,4-Bis(bromomethyl)-2,5-dimethoxybenzene can be utilized to create cross-linked polymers through radical polymerization processes. Its bromomethyl groups facilitate the formation of covalent bonds with other monomers or polymers, enhancing material properties such as thermal stability and mechanical strength .

- Fluorescent Materials :

Case Study 1: Metal-Organic Frameworks

A study demonstrated the use of 1,4-bis(bromomethyl)-2,5-dimethoxybenzene in synthesizing ytterbium-based MOFs. The resulting frameworks exhibited near-infrared emission properties that are valuable for optoelectronic applications. The synthesis involved careful control of stoichiometry and reaction conditions to achieve optimal complexation with the metal ion .

Case Study 2: Polymer Development

In another research effort, this compound was employed to synthesize a series of cross-linked polymers that exhibited enhanced thermal and mechanical properties compared to their linear counterparts. The bromomethyl groups allowed for efficient cross-linking reactions under mild conditions, making these materials suitable for various industrial applications .

Comparison with Similar Compounds

1,4-Bis(chloromethyl)-2,5-dimethoxybenzene

- Molecular Formula : C${10}$H${12}$Cl$2$O$2$

- Key Differences : Replacing bromine with chlorine reduces leaving-group reactivity (lower polarizability of Cl vs. Br). This results in slower substitution kinetics, making it less favorable for applications requiring rapid crosslinking .

- Applications : Used in electrophilic aromatic substitution reactions where milder conditions are preferred .

2,5-Bis(bromomethyl)terephthalonitrile

- Molecular Formula : C${10}$H$6$Br$2$N$2$

- Key Differences : Nitrile groups at the 1- and 4-positions introduce electron-withdrawing effects, enhancing electrophilicity of bromomethyl groups. This compound is pivotal in synthesizing conjugated polymers and dyes .

- Applications : Intermediate for high-performance optoelectronic materials due to its dual functionality (Br for substitution, CN for electronic modulation) .

Alkoxy-Substituted Derivatives

2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene

- Molecular Formula : C${24}$H${38}$Br$2$O$2$

- Key Differences: Octyloxy groups improve solubility in nonpolar solvents, facilitating solution-phase processing. The extended alkyl chains reduce crystallinity, favoring amorphous material formation .

- Applications : Precursor for liquid crystalline polymers and surfactants .

1,4-Bis(tert-butyl)-2,5-dimethoxybenzene

- Molecular Formula : C${16}$H${26}$O$_2$

- Key Differences : Bulky tert-butyl groups create steric hindrance, inhibiting π-π stacking. This enhances thermal stability and modifies photophysical properties by reducing aggregation-induced quenching .

- Applications : Stabilizer in radical polymerization and antioxidant in organic electronics .

Photoreactive and Redox-Active Derivatives

2,5-Bis(2-arylvinyl)-1,4-benzoquinones

- Key Differences: Generated via anodic oxidation of 1,4-dimethoxybenzene derivatives, these quinones exhibit redox activity and photoreactivity. Short intermolecular distances (e.g., 3.653 Å in compound 1d) enable solid-state photodimerization .

- Applications : Photoresponsive crystals for optoelectronic switches and data storage .

1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene

- Molecular Formula : C${12}$H${20}$O$2$Si$2$

- Key Differences : Trimethylsilyl groups provide steric protection to radical cations, enhancing stability in redox reactions. This compound acts as a redox shuttle in lithium-ion batteries but degrades due to gradual loss of steric shielding .

- Applications : Overcharge protection additives in energy storage systems .

Electronic and Solubility-Modified Derivatives

1,4-Bis((E)-4-(1,2,2-triphenylvinyl)styryl)-2,5-dimethoxybenzene (TPDSB)

- Key Differences: Incorporation of triphenylvinyl groups induces AIE, with emission intensity increasing 2500-fold upon aggregation. This contrasts with the non-emissive nature of unmodified bromomethyl derivatives .

- Applications : Optical waveguides and sensors with low optical loss (0.012 dB μm⁻¹) .

Water-Soluble Derivative with Quaternary Ammonium Salts

- Key Differences : Quaternary ammonium cations impart water solubility, enabling biomedical applications. The compound initiates hydrogel polymerization under two-photon irradiation .

- Applications : Cell-encapsulating hydrogels for tissue engineering .

Comparative Data Table

Preparation Methods

Typical Procedure:

- Reactants: 1,4-dimethoxybenzene, paraformaldehyde, hydrobromic acid (33% HBr in acetic acid)

- Solvent: Acetic acid

- Conditions: Heating at 80 °C for several hours (typically 3 hours after initial mixing)

- Work-up: Cooling to 4 °C to crystallize the product, filtration, washing with water, and drying under vacuum

- Yield: Approximately 76% isolated yield of the white solid product

Reaction Summary:

$$

\text{1,4-dimethoxybenzene} + \text{paraformaldehyde} + \text{HBr} \xrightarrow[\text{80 °C}]{\text{AcOH}} \text{1,4-bis(bromomethyl)-2,5-dimethoxybenzene}

$$

Analytical Data:

- [^1H NMR (CDCl3)](pplx://action/followup): Signals at δ 6.87 (s, 2H, aromatic), 4.53 (s, 4H, bromomethyl), 3.87 (s, 6H, methoxy)

- [^13C NMR (CDCl3)](pplx://action/followup): Signals at δ 28.79 (bromomethyl carbon), 56.48 (methoxy carbon), 114.08, 127.66, 151.51 (aromatic carbons)

This method is widely accepted due to its straightforwardness, good yield, and reproducibility.

Alternative Preparation via Arbusow Reaction

Another approach involves the Arbusow reaction, where 1,4-bis(bromomethyl)-2,5-dimethoxybenzene is synthesized by reacting 1,4-dimethoxybenzene with bromomethylating agents in the presence of triethyl phosphite. This method is often used as a step in multi-step syntheses where the bis(bromomethyl) compound is converted further into diphosphonate derivatives.

Key Details:

- The Arbusow reaction yields 1,4-bis(bromomethyl)-2,5-dimethoxybenzene with high efficiency (~87% yield).

- It involves the bromomethylation of 1,4-dimethoxybenzene followed by reaction with triethyl phosphite under reflux to form phosphonate derivatives.

- The bis(bromomethyl) intermediate can be isolated before further transformations.

This method is particularly useful for synthesizing related phosphonate compounds and is well-documented in the context of preparing precursors for stilbene and benzoquinone derivatives.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 1,4-Dimethoxybenzene | Purity affects yield and selectivity |

| Bromomethylating agent | Paraformaldehyde + 33% HBr in AcOH | Provides controlled bromomethylation |

| Solvent | Acetic acid | Facilitates dissolution and reaction |

| Temperature | 80 °C | Optimal for reaction rate and selectivity |

| Reaction time | ~3 hours after mixing | Ensures complete conversion |

| Product isolation | Cooling to 4 °C, filtration | Crystallization improves purity |

| Yield | 70-80% | High yield with minimal side products |

Side Products and Purity Considerations

- Minor formation of mono(bromomethyl) derivatives (about 12%) can occur, but the reaction conditions favor the formation of the bis(bromomethyl) compound almost quantitatively.

- The product is typically a white solid with good stability under normal storage conditions.

- Purification by recrystallization from suitable solvents (e.g., hexanes or acetic acid) is recommended to remove residual impurities.

Research Findings and Applications

- The bromomethylation method is robust and scalable, making it suitable for industrial and laboratory synthesis.

- The compound serves as a key intermediate in the synthesis of phosphonate derivatives, benzoquinones, and stilbene compounds with applications in materials science and organic electronics.

- The presence of methoxy groups at the 2- and 5-positions enhances the reactivity and solubility of the intermediate, facilitating further functionalization.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromomethylation with HBr | 1,4-Dimethoxybenzene, paraformaldehyde | 33% HBr in AcOH, 80 °C, 3 h | 76 | Straightforward, high yield, widely used |

| Arbusow Reaction | 1,4-Dimethoxybenzene | Bromomethylation + triethyl phosphite reflux | 87 | Used for phosphonate derivatives |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-bis(bromomethyl)-2,5-dimethoxybenzene, and how do reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via bromination of 2,5-dimethoxy-p-xylene derivatives. Key steps include:

Electrophilic alkylation : Start with 1,4-dimethoxybenzene, introduce methyl groups via Friedel-Crafts alkylation (e.g., using AlCl₃ and methyl chloride) .

Bromination : React the dimethylated intermediate with brominating agents (e.g., NBS or Br₂ under radical initiation). Control stoichiometry to avoid over-bromination.

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography for isolation .

- Critical Parameters : Temperature (0–25°C for bromination), catalyst selection, and inert atmosphere to prevent side reactions. GC or TLC monitoring is recommended .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of 1,4-bis(bromomethyl)-2,5-dimethoxybenzene?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm) and bromomethyl (δ ~4.3–4.7 ppm) groups. Aromatic protons appear as singlet(s) due to symmetry .

- GC-MS : Verify molecular ion peaks (expected m/z: 326 for [M]⁺) and monitor purity during synthesis .

- Elemental Analysis : Confirm Br and O content (±0.3% tolerance) .

Q. What safety precautions are critical when handling 1,4-bis(bromomethyl)-2,5-dimethoxybenzene?

- Methodological Answer :

- Hazards : Bromomethyl groups cause severe skin/eye corrosion (GHS Category 1B). Use nitrile gloves, goggles, and fume hoods .

- Spill Management : Neutralize with sodium thiosulfate to reduce Br₂ release. Dispose via halogenated waste protocols .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (XRD) resolve structural ambiguities in bromomethyl-substituted aromatics?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation (e.g., dichloromethane/hexane).

- XRD Analysis : Compare bond lengths (C-Br: ~1.9 Å) and dihedral angles with related compounds (e.g., 1,4-bis(4-chlorophenylseleno)-2,5-dimethoxybenzene) to confirm steric/electronic effects .

- Data Interpretation : Use software (e.g., SHELX) to refine structures and validate against Cambridge Structural Database entries .

Q. What strategies mitigate byproduct formation during the bromination of dimethoxybenzene derivatives?

- Methodological Answer :

- Radical Inhibitors : Add TEMPO to suppress polybromination .

- Low-Temperature Control : Maintain –10°C during Br₂ addition to favor mono-/di-substitution .

- Byproduct Identification : Use HPLC-MS to detect tribrominated species (e.g., m/z 404) and adjust reaction time accordingly .

Q. How is 1,4-bis(bromomethyl)-2,5-dimethoxybenzene utilized in photodynamic therapy (PDT) material development?

- Methodological Answer :

- Functionalization : React with aldehydes (e.g., 2,5-dimethoxybenzaldehyde) to form aggregation-induced emission (AIE) dyes for cellular imaging .

- Conjugation : Link to PEGylated lipids (e.g., DSPE-PEG-NH₂) to enhance aqueous solubility and mitochondrial targeting .

- Validation : Assess PDT efficacy via singlet oxygen quantum yield (ΦΔ) measurements using SOSG probes .

Notes

- Avoid commercial suppliers (e.g., Sigma-Aldrich) for analytical validation due to lack of purity data .

- Cross-reference synthetic protocols with RSC supplementary information for reproducible results .

- Structural analogs (e.g., 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene) provide insights into redox properties for electrochemical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.